

# TNG348 Versus Other USP1 Inhibitors: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNG348    |           |
| Cat. No.:            | B15136822 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ubiquitin-specific protease 1 (USP1) has emerged as a promising target in oncology, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations. USP1 plays a critical role in DNA damage tolerance by deubiquitinating key proteins like PCNA and FANCD2. Its inhibition leads to synthetic lethality in HR-deficient cancer cells. This guide provides a preclinical comparison of **TNG348**, a selective, allosteric USP1 inhibitor, with other notable USP1 inhibitors in development, including KSQ-4279 (RO7623066), XL309, HSK39775, and SIM0501. While the clinical development of **TNG348** was halted due to liver toxicity, the preclinical data offers valuable insights into the therapeutic potential and mechanistic nuances of USP1 inhibition.[1][2]

#### **Comparative Preclinical Data**

The following tables summarize the available quantitative data for **TNG348** and other USP1 inhibitors from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary across different studies.

#### Table 1: In Vitro Potency of USP1 Inhibitors



| Inhibitor | Target                | Cell Line       | Genotype        | IC50 (nM)                                          | Assay<br>Type                             | Referenc<br>e |
|-----------|-----------------------|-----------------|-----------------|----------------------------------------------------|-------------------------------------------|---------------|
| TNG348    | USP1                  | MDA-MB-<br>436  | BRCA1<br>mutant | 68.3                                               | 10-day<br>viability<br>assay              | [1]           |
| USP1      | COV362                | BRCA1<br>mutant | -               | Clonogenic<br>Assay                                | [1]                                       |               |
| USP1      | HCC1395               | BRCA1<br>mutant | -               | Clonogenic<br>Assay                                | [1]                                       |               |
| USP1      | HCC1954               | BRCA1<br>WT     | No impact       | 10-day<br>viability<br>assay                       | [1]                                       |               |
| KSQ-4279  | USP1                  | MDA-MB-<br>436  | BRCA1<br>mutant | 11 ± 3                                             | -                                         | [3]           |
| XL309     | USP1                  | MDA-MB-<br>436  | BRCA1<br>mutant | Potent                                             | Viability<br>Assay<br>(CellTiter-<br>Glo) | [4]           |
| HSK39775  | USP1/UAF<br>1 complex | -               | -               | Potent                                             | Enzymatic<br>Assay                        |               |
| SIM0501   | USP1                  | -               | HRD<br>tumors   | Significant<br>anti-<br>proliferativ<br>e activity | In vitro<br>pharmacol<br>ogy studies      | [5]           |

Data for HSK39775 and SIM0501 IC50 values in specific cell lines were not publicly available in the reviewed sources.

### **Table 2: In Vivo Efficacy of USP1 Inhibitors**



| Inhibitor                                           | Model                            | Genotype               | Treatment                                                                 | Tumor Growth Inhibition (TGI) / Outcome          | Reference |
|-----------------------------------------------------|----------------------------------|------------------------|---------------------------------------------------------------------------|--------------------------------------------------|-----------|
| TNG348                                              | PDX (BR-05-<br>0028)             | BRCA1<br>mutant        | TNG348 +<br>Olaparib                                                      | Overcomes<br>acquired<br>PARPi<br>resistance     | [1][2]    |
| PDX models                                          | BRCA1/2<br>mutant &<br>HRD+      | TNG348 +<br>PARPi      | Tumor<br>regression                                                       | [1][2]                                           |           |
| KSQ-4279                                            | PDX (Ovarian<br>& TNBC)          | BRCA-<br>deficient     | KSQ-4279<br>(100-300<br>mg/kg, daily)                                     | Dose-<br>dependent<br>tumor growth<br>inhibition | [3]       |
| PDX (Ovarian<br>& TNBC)                             | BRCA-<br>deficient               | KSQ-4279 +<br>Olaparib | Durable<br>tumor<br>regression,<br>complete<br>response in<br>some models | [3][6]                                           |           |
| Patient-<br>derived<br>PARP-<br>resistant<br>models | BRCA-<br>mutant/HR-<br>deficient | KSQ-4279 +<br>PARPi    | Durable<br>tumor<br>regression                                            | [7][8]                                           | _         |
| XL309                                               | CDX (MDA-<br>MB-436)             | BRCA1<br>mutant        | XL309                                                                     | Dose-<br>dependent<br>antitumor<br>activity      | [4]       |
| PDX                                                 | BRCA1/2<br>mutant                | XL309                  | Single-agent activity                                                     | [4]                                              | -         |



| CDX/PDX                    | -                   | XL309 +<br>Saruparib/Irin<br>otecan/Olapa<br>rib  | Durable<br>tumor<br>regression         | [4]                                      |
|----------------------------|---------------------|---------------------------------------------------|----------------------------------------|------------------------------------------|
| HSK39775                   | Xenograft<br>(TNBC) | BRCA mutant                                       | HSK39775<br>(30 mg/kg<br>QD)           | TGI of 63.2%                             |
| Xenograft                  | -                   | HSK39775 (5<br>mg/kg) +<br>Olaparib (50<br>mg/kg) | TGI of 89%,<br>tumor<br>regressions    |                                          |
| Xenograft<br>(Lung cancer) | HRP and<br>BRCA WT  | HSK39775<br>(30 mg/kg<br>QD)                      | TGI of 94%                             | -                                        |
| SIM0501                    | -                   | HRD tumors                                        | SIM0501<br>(monotherapy<br>or + PARPi) | Significant anti- proliferative activity |

Detailed dosing and schedule for all in vivo studies were not consistently available in the public domain.

# Signaling Pathways and Experimental Workflows USP1 Signaling Pathway in DNA Damage Repair

The following diagram illustrates the central role of USP1 in the DNA damage tolerance pathway. USP1 deubiquitinates PCNA and FANCD2, which are critical for translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, respectively. Inhibition of USP1 leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting these repair processes and inducing synthetic lethality in HR-deficient cells.





Click to download full resolution via product page

Caption: USP1's role in DNA damage tolerance pathways.



## General Experimental Workflow for Preclinical Evaluation of USP1 Inhibitors

The following diagram outlines a typical workflow for the preclinical assessment of USP1 inhibitors, from initial in vitro screening to in vivo efficacy studies.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for USP1 inhibitors.



#### **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of methodologies commonly employed in the evaluation of USP1 inhibitors.

#### **Cell Viability and Clonogenic Assays**

- Principle: These assays measure the ability of a compound to inhibit cell proliferation and survival over time.
- Methodology (CellTiter-Glo):
  - Cancer cells (e.g., MDA-MB-436) are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a serial dilution of the USP1 inhibitor for a specified period (e.g., 10 days).[1]
  - CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP, an indicator of metabolically active cells.[9][10][11][12][13]
  - Luminescence is measured using a plate reader.
  - IC50 values are calculated by plotting the percentage of viable cells against the inhibitor concentration.
- Methodology (Clonogenic Assay):
  - A low density of cells is seeded in 6-well plates.
  - Cells are treated with the USP1 inhibitor for an extended period (e.g., 10-21 days), with media and drug being refreshed periodically.[14]
  - Surviving cells form colonies, which are then fixed and stained (e.g., with crystal violet).
  - Colonies are counted to determine the surviving fraction at each drug concentration.[14]



## In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

- Principle: These studies evaluate the anti-tumor efficacy of a compound in a living organism.
- · Methodology:
  - Immunocompromised mice are subcutaneously implanted with either cultured cancer cells (xenograft) or tumor fragments from a patient (PDX).[3][15][16][17]
  - Once tumors reach a specified volume, mice are randomized into treatment and control groups.
  - The USP1 inhibitor is administered (e.g., orally) as a single agent or in combination with other drugs like PARP inhibitors.[3]
  - Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
  - At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of ubiquitinated PCNA).[3]

#### **Discussion and Conclusion**

The preclinical data for **TNG348** demonstrates its potency as a selective, allosteric USP1 inhibitor with strong synergistic effects when combined with PARP inhibitors, particularly in overcoming PARP inhibitor resistance.[1][2] CRISPR screens have elucidated that **TNG348**'s anti-tumor effect is mediated through the disruption of the translesion synthesis pathway via RAD18-dependent ubiquitinated PCNA.[1][2]

KSQ-4279 has also shown robust preclinical activity, both as a monotherapy and in combination with PARP inhibitors, leading to durable tumor regressions in PARP-resistant models.[7][8][18] XL309 and HSK39775 have also demonstrated promising preclinical efficacy, with HSK39775 showing activity even in a BRCA wild-type lung cancer model, suggesting a potential for broader application.[4] SIM0501 is another USP1 inhibitor that has entered clinical development with promising early preclinical data in HRD tumors.[5]



While the preclinical profiles of these USP1 inhibitors are encouraging, the discontinuation of **TNG348**'s clinical trial due to liver toxicity highlights a potential safety concern for this class of drugs that warrants careful monitoring in ongoing and future clinical studies.[1]

In conclusion, USP1 inhibition remains a highly promising therapeutic strategy for HR-deficient cancers. The comparative preclinical data presented in this guide underscores the potential of this drug class and provides a valuable resource for researchers and drug developers in the field. Further clinical investigation of compounds like KSQ-4279, XL309, HSK39775, and SIM0501 will be crucial in determining the ultimate therapeutic utility of targeting USP1 in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Simcere Pharmaceutical Group Limited [simcere.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination—Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OUH Protocols [ous-research.no]
- 10. ulab360.com [ulab360.com]



- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 17. XL309 USP1 Inhibitor | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 18. ksqtx.com [ksqtx.com]
- To cite this document: BenchChem. [TNG348 Versus Other USP1 Inhibitors: A Preclinical Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136822#tng348-versus-other-usp1-inhibitors-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





